molecular formula C17H14N6O2 B3003505 N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 1207035-45-7

N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

Cat. No.: B3003505
CAS No.: 1207035-45-7
M. Wt: 334.339
InChI Key: CKVKVBIFRACSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a useful research compound. Its molecular formula is C17H14N6O2 and its molecular weight is 334.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 leads to the inhibition of the kinase’s activity, thereby disrupting the normal progression of the cell cycle and leading to cell death .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in cell cycle regulation, and its inhibition disrupts the normal progression of the cell cycle. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s potent activity against various cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Analysis

Biochemical Properties

It is known that some pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial activity This suggests that N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of microorganisms

Cellular Effects

It is known that some pyrazolo[3,4-d]pyrimidine derivatives have antimicrobial activity This suggests that N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide may influence cell function by disrupting the processes of microorganisms

Molecular Mechanism

Given its potential antimicrobial activity , it may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression

Properties

IUPAC Name

N'-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-11-5-2-3-6-13(11)23-16-12(9-20-23)15(18-10-19-16)21-22-17(24)14-7-4-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVKVBIFRACSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.